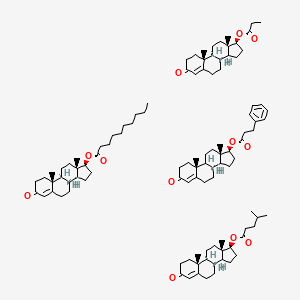

Sustanon 250

Description

Properties

CAS No. |

68924-89-0 |

|---|---|

Molecular Formula |

C104H152O12 |

Molecular Weight |

1594.3 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C29H46O3.C28H36O3.C25H38O3.C22H32O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3;1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19;1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4;1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h20,23-26H,4-19H2,1-3H3;3-7,18,22-25H,8-17H2,1-2H3;15-16,19-22H,5-14H2,1-4H3;13,16-19H,4-12H2,1-3H3/t23-,24-,25-,26-,28-,29-;22-,23-,24-,25-,27-,28-;19-,20-,21-,22-,24-,25-;16-,17-,18-,19-,21-,22-/m0000/s1 |

InChI Key |

MCSYPSLMZYIEBI-DCGZKNSFSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacokinetic profile of four testosterone esters blend

An In-Depth Technical Guide on the Pharmacokinetic Profile of a Four-Testosterone Ester Blend

Executive Summary

Testosterone (B1683101) replacement therapy and performance enhancement protocols frequently utilize esterified forms of testosterone to prolong the hormone's release and duration of action. A common formulation involves a blend of four distinct testosterone esters: propionate (B1217596), phenylpropionate, isocaproate, and decanoate (B1226879). This blend is engineered to provide a rapid onset of action followed by a sustained release, aiming to maintain stable serum testosterone concentrations. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this four-ester blend, details the experimental methodologies used for its characterization, and illustrates the underlying signaling pathways of testosterone. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The Rationale for Testosterone Esterification

Unmodified testosterone administered intramuscularly has a very short half-life of approximately 10 minutes, making it clinically impractical for achieving stable physiological levels.[1] To overcome this, testosterone is chemically modified through esterification at the 17-beta hydroxyl group.[2][3] This process increases the hormone's lipophilicity, causing it to form an oil-based depot in the muscle tissue upon injection. From this depot, the testosterone ester is slowly released into circulation, where enzymes called esterases cleave off the ester chain, liberating the active testosterone hormone.[2] The length of the ester's carbon chain is a key determinant of its absorption and clearance rate; longer chains generally result in slower release and a longer half-life.[1][2]

Composition of a Standard Four-Ester Blend

A widely recognized four-ester testosterone blend is commercially known as Sustanon 250.[4] The formulation is designed to leverage the different pharmacokinetic properties of each ester to provide both a quick and a lasting effect.[5][6]

Table 1: Composition of a Standard 250 mg/mL Four-Testosterone Ester Blend

| Testosterone Ester | Mass per 1 mL |

| Testosterone Propionate | 30 mg |

| Testosterone Phenylpropionate | 60 mg |

| Testosterone Isocaproate | 60 mg |

| Testosterone Decanoate | 100 mg |

| Total Ester Mass | 250 mg |

| Total Active Testosterone | 176 mg |

Source: NPS MedicineWise, emc[5][6]

Pharmacokinetic Profile

The combination of esters with varying chain lengths creates a unique pharmacokinetic profile characterized by a rapid increase in plasma testosterone followed by a prolonged period of elevated levels.

Absorption and Release Kinetics

Following a single intramuscular injection, the blend leads to a significant increase in total plasma testosterone, with peak concentrations (Cmax) of approximately 70 nmol/L reached within 24-48 hours (tmax).[5][7] This initial peak is primarily driven by the short-acting propionate and phenylpropionate esters. The longer-acting isocaproate and decanoate esters are released more slowly, ensuring that testosterone levels remain elevated for an extended period.[8][9]

Distribution, Metabolism, and Excretion

-

Distribution: Once liberated from its ester chain, testosterone is highly bound (over 97%) to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.[5]

-

Metabolism: Testosterone is metabolized in the liver and target tissues into its primary active metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol, via the 5α-reductase and aromatase enzymes, respectively.[5][10] These metabolites are then further processed through normal metabolic pathways.

-

Excretion: The metabolites of testosterone are primarily excreted in the urine as conjugates of etiocholanolone (B196237) and androsterone.[5]

Quantitative Pharmacokinetic Data

The half-life of each ester dictates its detection window and contribution to the overall release profile.

Table 2: Pharmacokinetic Parameters of Individual Esters in the Blend

| Testosterone Ester | Active Half-Life (Approx.) | Detection Window Post-Administration |

| Testosterone Propionate | 2-3 days[11][12] | 4-5 days[9] |

| Testosterone Phenylpropionate | 3-4 days[11] | At least 8 days[9] |

| Testosterone Isocaproate | 9 days[8][13] | At least 8 days[9] |

| Testosterone Decanoate | 15 days[8][13] | 18 days[9] |

Experimental Methodologies

The characterization of the pharmacokinetic profile of testosterone ester blends relies on well-defined clinical study protocols and advanced bioanalytical techniques.

Clinical Study Design

A representative experimental design for assessing the pharmacokinetics of a four-ester blend involves the following steps:

-

Subject Recruitment: Healthy eugonadal male volunteers are recruited for the study. Baseline health is confirmed through medical history and physical examination.[9][14]

-

Baseline Sampling: Pre-treatment blood and/or urine samples are collected on at least two separate occasions to establish baseline hormonal profiles.[14]

-

Intervention: Subjects receive a single, fixed-dose intramuscular injection of the four-testosterone ester blend (e.g., 250 mg).[9][14][15]

-

Post-Injection Sampling: Blood samples are collected at frequent, defined intervals post-injection to accurately map the concentration-time curve. A typical schedule might include sampling at 24 hours, 48 hours, and on days 3, 5, 8, 10, 14, 18, 21, and continuing for up to 60 days to track the elimination of all esters.[9][14][15]

-

Sample Processing: Blood is processed to separate serum or plasma, which is then stored at low temperatures (e.g., -20°C) until analysis.[16]

Bioanalytical Methods

The unequivocal detection and quantification of intact testosterone esters in blood samples require highly sensitive and specific analytical methods. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[15] This technique allows for the separation of individual esters from the blood matrix and their subsequent detection and precise quantification, providing the data necessary to determine pharmacokinetic parameters.[15][16]

Mechanism of Action: Signaling Pathways

Testosterone exerts its physiological effects through two primary signaling pathways: a classical genomic pathway and a non-classical, non-genomic pathway.

Classical (Genomic) Signaling Pathway

The classical pathway involves the regulation of gene expression and is responsible for the long-term anabolic and androgenic effects of testosterone.[17]

-

Cellular Entry: Free testosterone diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, testosterone binds to the Androgen Receptor (AR), which is sequestered by heat shock proteins (HSPs).[17]

-

Conformational Change: This binding induces a conformational change in the AR, causing it to dissociate from the HSPs.

-

Nuclear Translocation: The activated testosterone-AR complex translocates into the cell nucleus.

-

Gene Transcription: Within the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activator or co-repressor proteins to modulate the transcription of target genes, ultimately altering protein synthesis and cellular function.[10][17]

Non-Classical (Non-Genomic) Signaling Pathways

Testosterone can also elicit rapid cellular responses that are independent of gene transcription. These actions are mediated by a subpopulation of AR located at the cell membrane.[18]

-

Membrane Receptor Activation: Testosterone binds to a membrane-associated AR.[18]

-

Second Messenger Cascades: This binding rapidly activates intracellular signaling cascades. This can include the activation of Src kinase, which in turn can trigger the MAP Kinase (MAPK) cascade (Raf -> MEK -> ERK) or the PI3K/Akt pathway.[17][18][19]

-

Ion Flux: Testosterone can also induce a rapid influx of calcium (Ca2+) into the cell.[17]

-

Rapid Cellular Effects: These non-genomic signals can influence cellular metabolism, proliferation, and other functions on a timescale of seconds to minutes.[18]

Conclusion

The four-testosterone ester blend provides a unique pharmacokinetic profile designed for rapid onset and sustained therapeutic action. The combination of short-, medium-, and long-chain esters results in a peak serum concentration within 48 hours, followed by a prolonged release that maintains elevated testosterone levels for several weeks. Understanding this profile, the experimental methods used for its validation, and the downstream molecular signaling pathways is critical for the rational design of androgen-based therapies and for conducting further research in the fields of endocrinology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. fitscience.co [fitscience.co]

- 3. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]

- 5. nps.org.au [nps.org.au]

- 6. medicines.org.uk [medicines.org.uk]

- 7. medsafe.govt.nz [medsafe.govt.nz]

- 8. musclechemistry.com [musclechemistry.com]

- 9. wada-ama.org [wada-ama.org]

- 10. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. musclechemistry.com [musclechemistry.com]

- 12. Testosterone propionate - Wikipedia [en.wikipedia.org]

- 13. t-nation.com [t-nation.com]

- 14. Changes in blood parameters after intramuscular testosterone ester injections - Implications for anti-doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 19. quora.com [quora.com]

In Vivo Hydrolysis of Sustanon 250: A Technical Guide to Testosterone Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sustanon 250 is an injectable anabolic-androgenic steroid (AAS) that is a blend of four different esterified forms of testosterone (B1683101). Its multi-ester composition is designed to provide a rapid yet sustained release of testosterone into the bloodstream. This technical guide provides an in-depth analysis of the in vivo hydrolysis of this compound's constituent esters into active testosterone, focusing on the pharmacokinetics, enzymatic processes, and analytical methodologies relevant to researchers and drug development professionals.

This compound is a formulation that contains the following four testosterone esters in an oil-based solution[1]:

-

Testosterone Propionate (30 mg)

-

Testosterone Phenylpropionate (60 mg)

-

Testosterone Isocaproate (60 mg)

-

Testosterone Decanoate (100 mg)

The esterification of testosterone at the 17-beta hydroxyl group increases its lipophilicity, leading to a slower release from the intramuscular injection site and a longer duration of action compared to unesterified testosterone[2]. Once in circulation, these esters are hydrolyzed by enzymes, releasing free, active testosterone.

Pharmacokinetics of this compound and its Constituent Esters

The unique pharmacokinetic profile of this compound is a result of the different absorption and hydrolysis rates of its four testosterone esters. This staggered release is intended to provide a more stable level of testosterone over time compared to single-ester formulations[2]. A single intramuscular injection of this compound leads to a peak in total plasma testosterone levels (Cmax) of approximately 70 nmol/L within 24-48 hours (Tmax)[1][3].

Quantitative Pharmacokinetic Data

| Testosterone Ester | Dose in this compound (mg) | Half-life (days) | Cmax | Tmax | AUC |

| Testosterone Propionate | 30 | ~2-3[4] | Data not available | Data not available | Data not available |

| Testosterone Phenylpropionate | 60 | Data not available | Data not available | Data not available | Data not available |

| Testosterone Isocaproate | 60 | Data not available | Data not available | Data not available | Data not available |

| Testosterone Decanoate | 100 | Data not available | Data not available | Data not available | Data not available |

The Enzymatic Hydrolysis of Testosterone Esters

The in vivo conversion of the testosterone esters in this compound to active testosterone is catalyzed by a class of enzymes known as carboxylesterases (CES) . These enzymes are ubiquitously expressed in various tissues, with high concentrations in the liver, plasma, and intestine[5][6]. The two primary carboxylesterases involved in human drug metabolism are CES1 and CES2[5][6].

The hydrolysis reaction involves the cleavage of the ester bond at the C-17 position of the testosterone molecule, yielding free testosterone and the corresponding carboxylic acid.

Signaling Pathways and Regulation of Carboxylesterase Activity

The expression and activity of carboxylesterases are regulated by a complex network of signaling pathways, which can influence the pharmacokinetics of this compound.

-

Transcriptional Regulation: The expression of CES1 and CES2 genes is controlled by various transcription factors. Nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are known to regulate the expression of drug-metabolizing enzymes, including carboxylesterases[7]. Activation of these receptors by xenobiotics or endogenous ligands can lead to increased transcription of CES genes, potentially altering the rate of testosterone ester hydrolysis.

-

Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the CES1 and CES2 genes can lead to inter-individual variability in enzyme activity[5][8]. These genetic differences can affect the rate of hydrolysis of testosterone esters, leading to variations in testosterone bioavailability and clinical response.

-

Post-Translational Modifications: The activity of carboxylesterases can also be modulated by post-translational modifications, although this is an area of ongoing research.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. medicalmojo.co.uk [medicalmojo.co.uk]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. transformyou.com [transformyou.com]

- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear Receptor-Mediated Regulation of Carboxylesterase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Physiological Effects of Sustanon 250 Administration

Abstract: This technical guide provides a comprehensive analysis of the initial physiological effects following the administration of Sustanon 250, a multi-ester testosterone (B1683101) blend. It is intended for researchers, scientists, and drug development professionals. The document details the pharmacokinetics, pharmacodynamics, and immediate hormonal modulations induced by this compound. Key experimental methodologies for steroid hormone quantification are described, and complex biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is an oil-based injectable androgenic-anabolic steroid (AAS) composed of four distinct testosterone esters: propionate, phenylpropionate, isocaproate, and decanoate.[1][2] This formulation is designed to provide a rapid yet sustained release of testosterone, aiming to maintain stable serum testosterone concentrations over an extended period.[3] Initially developed for testosterone replacement therapy (TRT) in male hypogonadism, its unique pharmacokinetic profile has made it a subject of interest in various research and clinical contexts.[1][2] This guide focuses specifically on the immediate physiological sequelae observed post-administration, providing a granular view of its interaction with the endocrine system.

Pharmacokinetic Profile

The multi-ester composition of this compound governs its absorption and duration of action. Upon intramuscular injection, the esters are slowly absorbed from the lipid depot into the circulation, where they are rapidly hydrolyzed by plasma esterases to release free, active testosterone.[2][3][4] The different half-lives of the constituent esters ensure a biphasic release pattern: a rapid initial peak followed by a prolonged elevation of serum testosterone.[1]

Table 1: Testosterone Esters in this compound and Their Release Characteristics

| Ester Component | Dosage per 1 mL | General Release Profile |

| Testosterone Propionate | 30 mg | Fast-acting, provides an initial rapid peak.[5] |

| Testosterone Phenylpropionate | 60 mg | Intermediate-acting.[1] |

| Testosterone Isocaproate | 60 mg | Intermediate-acting.[1] |

| Testosterone Decanoate | 100 mg | Long-acting, provides a sustained release.[1] |

Absorption and Distribution

A single 1 mL injection of this compound results in a significant increase in total plasma testosterone, with peak concentrations (Cmax) of approximately 70 nmol/L reached within 24 to 48 hours (tmax) after administration.[2][6][7] Plasma testosterone levels typically return to the lower limit of the normal male range within approximately 21 days.[3][6][7] In circulation, testosterone is highly bound (over 97%) to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.[6][7][8]

Metabolism and Excretion

Testosterone is metabolized primarily in the liver into various 17-keto steroids. The two main active metabolites are dihydrotestosterone (B1667394) (DHT), formed by the action of 5α-reductase, and estradiol, formed by aromatase.[2][6] These metabolites are further metabolized, and their inactive conjugates, such as etiocholanolone (B196237) and androsterone, are excreted mainly through the urine.[3][8]

Initial Pharmacodynamic Effects

Hormonal Axis Modulation

The administration of exogenous testosterone, such as this compound, has a profound and immediate impact on the Hypothalamic-Pituitary-Gonadal (HPG) axis. The resulting supraphysiological levels of serum testosterone exert a strong negative feedback inhibition on the hypothalamus and pituitary gland.[9] This leads to a rapid suppression of the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][9] In hypogonadal men, this treatment aims to restore testosterone to eugonadal levels, which can also normalize LH and FSH levels that may have been elevated due to primary testicular failure.[2][6][8]

Androgen Receptor Signaling

The physiological effects of testosterone are mediated by its binding to the androgen receptor (AR), a ligand-activated transcription factor.[10] Upon entering the cell, testosterone can bind directly to the AR or be converted to the more potent androgen, DHT.[11] This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[12] The activated AR-ligand complex then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12][13] This signaling cascade stimulates protein synthesis and promotes the growth of tissues with androgen receptors, such as muscle.[14]

Quantitative Summary of Initial Hormonal Changes

The immediate aftermath of this compound administration is characterized by significant and predictable alterations in key hormonal parameters.

Table 2: Pharmacokinetic and Hormonal Response to a Single 1 mL Dose of this compound

| Parameter | Value / Observation | Time Post-Administration | Reference(s) |

| Total Testosterone (T) | |||

| Peak Concentration (Cmax) | ~ 70 nmol/L | 24 - 48 hours | [2][6][7] |

| Physiological Effect | Clinically significant rise from baseline | Peaks within 2 days | [2][8] |

| Dihydrotestosterone (DHT) | Clinically significant rise from baseline | Follows Testosterone peak | [2][8] |

| Estradiol (E2) | Clinically significant rise from baseline | Follows Testosterone peak | [2][8] |

| Androstenedione | Clinically significant rise from baseline | Follows Testosterone peak | [2][8] |

| Sex Hormone-Binding Globulin (SHBG) | Decrease from baseline | Within the first few days/weeks | [2][8] |

| Luteinizing Hormone (LH) | Suppression / Restoration to normal range | Within the first few days | [2][8][9] |

| Follicle-Stimulating Hormone (FSH) | Suppression / Restoration to normal range | Within the first few days | [2][8][9] |

*In eugonadal individuals, suppression is the primary effect. In hypogonadal men, the treatment aims to restore these hormones to the normal range.[2][8]

Experimental Protocols for Hormone Quantification

Accurate quantification of testosterone and other steroid hormones is critical for research and clinical monitoring. The two predominant methodologies are mass spectrometry and immunoassays.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[15]

Objective: To accurately quantify testosterone, DHT, and other steroids in serum.

Methodology:

-

Sample Preparation:

-

Pipette 200 µL of serum into a clean microcentrifuge tube.

-

Add an internal standard solution (e.g., isotopically labeled testosterone) to correct for procedural losses.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

-

Perform liquid-liquid extraction on the supernatant using a non-polar solvent (e.g., methyl tert-butyl ether) to isolate the steroids.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.[16]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC or UPLC system.

-

Utilize a reverse-phase column (e.g., C18 or PFP) to separate the steroids based on their hydrophobicity.[15]

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[15][17]

-

-

Mass Spectrometric Detection:

-

The column eluent is directed into the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[17]

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each steroid and a corresponding product ion, ensuring high specificity.

-

Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays are widely used for routine clinical measurement of testosterone, offering high throughput and ease of use.

Objective: To quantify total testosterone concentration in serum using a competitive ELISA format.

Methodology:

-

Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody (e.g., mouse anti-testosterone).

-

Assay Procedure:

-

Bring all reagents and samples to room temperature.

-

Pipette standards, controls, and unknown serum samples into the appropriate wells (typically 25 µL).[18]

-

Add a fixed amount of testosterone conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well (e.g., 100 µL). This is the "tracer."

-

Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C or room temperature) to allow the free testosterone (from the sample) and the tracer to compete for binding to the capture antibody on the well surface.[18]

-

-

Washing:

-

Aspirate the contents of the wells and wash the plate multiple times (e.g., 5 times) with a wash buffer to remove any unbound components.[18]

-

-

Signal Development:

-

Reaction Termination and Reading:

-

Add a stop solution (e.g., dilute sulfuric acid) to each well to halt the enzymatic reaction.

-

Read the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of testosterone in the sample.

-

-

Calculation: Calculate the testosterone concentration in the samples by interpolating their absorbance values from a standard curve generated using the standards of known concentrations.

Conclusion

The initial physiological response to this compound administration is marked by a rapid and substantial increase in serum testosterone concentrations, peaking within 48 hours. This is followed by a sustained elevation due to its multi-ester formulation. Pharmacodynamically, this surge in androgens promptly activates androgen receptor signaling pathways and initiates a potent negative feedback loop on the HPG axis, suppressing endogenous gonadotropin production. These initial effects are foundational to its therapeutic action and are quantifiable through established analytical methods like LC-MS/MS and immunoassays. A thorough understanding of these immediate events is paramount for any research or drug development program involving testosterone esters.

References

- 1. suppmax.uk [suppmax.uk]

- 2. medicines.org.uk [medicines.org.uk]

- 3. medicalmojo.co.uk [medicalmojo.co.uk]

- 4. laanabolic.com [laanabolic.com]

- 5. balancemyhormones.co.uk [balancemyhormones.co.uk]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]

- 8. nps.org.au [nps.org.au]

- 9. Sustanon suppresses spermatogenesis and increases cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. usa-journals.com [usa-journals.com]

- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. atlas-medical.com [atlas-medical.com]

The Metabolic Machinery in Motion: An In-depth Technical Guide to Sustanon 250's Effects on Energy Metabolism in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sustanon 250, a blend of four testosterone (B1683101) esters, is a potent anabolic-androgenic steroid (AAS) with significant implications for muscle mass and overall physiology. Beyond its well-documented anabolic effects, the influence of this compound and its primary component, testosterone, on cellular energy metabolism is a critical area of investigation for understanding its therapeutic and adverse effects. This technical guide provides a comprehensive overview of the current preclinical evidence detailing the impact of this compound and its constituent testosterone esters on key aspects of energy metabolism, including mitochondrial function, substrate utilization, and the underlying signaling pathways. The data presented herein is collated from a range of preclinical studies, offering a synthesized resource for researchers in endocrinology, metabolism, and drug development.

Core Mechanisms of Action: A Summary

Testosterone, the active hormone delivered by this compound, exerts its influence on energy metabolism through a multi-faceted approach. The primary mechanisms involve:

-

Genomic Signaling: Testosterone binds to the androgen receptor (AR), a nuclear receptor that acts as a ligand-activated transcription factor. The testosterone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the expression of genes involved in various metabolic processes.

-

Mitochondrial Biogenesis: A key target of AR signaling is the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to an increase in the number and function of mitochondria, the cellular powerhouses responsible for ATP production.

-

Aromatization to Estradiol (B170435): Testosterone can be converted to estradiol by the enzyme aromatase. Estradiol, in turn, acts on estrogen receptors (ERs) and has been shown to play a significant role in regulating fat metabolism and energy expenditure.

This guide will delve into the preclinical data that substantiates these mechanisms and their downstream consequences on energy homeostasis.

Data Presentation: Quantitative Effects on Metabolic Parameters

The following tables summarize the quantitative findings from preclinical studies investigating the effects of testosterone and its esters on various aspects of energy metabolism. It is important to note that direct studies on the complete this compound blend are limited; therefore, data from studies on testosterone and its individual esters are included to provide a comprehensive picture.

Table 1: Effects on Whole-Body Energy Metabolism and Body Composition

| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference(s) |

| Total Energy Expenditure (TEE) | Male Wistar Rats | Testosterone Undecanoate (100 mg/kg) | 1 week | Increased TEE in both normal and orchiectomized rats. | [1][2] |

| Body Weight | Male Rats | Sustanon® 250 | - | Significantly reduced body weight in both sexes. | [3] |

| Fat Mass | Obese Hypogonadal Male Mice | Testosterone | 20 weeks | Decreased fat mass. | [4][5] |

| Lean Mass | Obese Hypogonadal Male Mice | Testosterone | 20 weeks | Increased lean mass. | [4][5] |

Table 2: Effects on Mitochondrial Function and Biogenesis

| Parameter | Model | Treatment | Duration | Key Findings | Reference(s) |

| Mitochondrial Ca2+ Influx | Heart Mitochondria (Mice) | Nandrolone (15 mg/kg/day) | 19 days | Significantly impaired. | [6][7] |

| Mitochondrial Membrane Potential (ΔΨm) | Heart & Liver Mitochondria (Mice) | Nandrolone (15 mg/kg/day) | 19 days | Significantly impaired. | [6][7] |

| H2O2 Production | Heart & Liver Mitochondria (Mice) | Testosterone & Nandrolone (15 mg/kg/day) | 19 days | Increased. | [6][7] |

| Reserve Respiratory Capacity | Synaptosomes (Mice) | Testosterone (15 mg/kg/day) | 19 days | Increased. | [7] |

| Mitochondrial Biogenesis Markers (PGC-1α, NRF-1, TFAM) | Skeletal Muscle (Mice) | Testosterone with physical training | 2 months | Increased expression. | [8] |

| Mitochondrial DNA (mtDNA) Copy Number | Skeletal Muscle (Mice) | Testosterone with physical training | 2 months | Increased. | [8] |

Table 3: Effects on Gene and Protein Expression in Metabolic Pathways

| Gene/Protein | Tissue | Animal Model | Treatment | Key Findings | Reference(s) |

| B-cell lymphoma 2 (Bcl2) | Testes | Male Rats | This compound (10, 20, 30 mg/kg/week) | Significantly lower expression. | [9] |

| Superoxide (B77818) dismutase (SOD), Glutathione (B108866) peroxidase (GPx), Glutathione reductase (GR) | Liver | Male Rats | Sustanon (10 mg/kg/week) | Higher activities. | [10] |

| Succinate dehydrogenase | Fast-twitch muscle mitochondria | Male Rats | Fluoxymesterone or Methandrostenolone (2 mg/kg, 5 days/wk) | Increased activity. | [11] |

Experimental Protocols

This section details the methodologies employed in key preclinical studies investigating the effects of this compound and testosterone on energy metabolism.

Protocol 1: Investigation of Sustanon on Liver Antioxidant Activities in Male Rats

-

Animal Model: Male Wistar rats (weighing approximately 250 g).

-

Treatment Groups:

-

Sedentary/non-Sustanon

-

Sedentary/Sustanon

-

Resistance Training/non-Sustanon

-

Resistance Training/Sustanon

-

-

Sustanon Administration: 10 mg/kg body weight of Sustanon suspension administered intramuscularly (IM) once a week for 8 weeks. The Sustanon ampoules (250 mg/mL) were dissolved in olive oil.

-

Resistance Training Protocol: Rats climbed a vertical ladder 3 days/week for 8 weeks with progressively increasing loads.

-

Key Assays: Measurement of superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) activities in liver homogenates.[10]

Protocol 2: Assessment of Testosterone's Effects on Mitochondrial Function in Mice

-

Animal Model: CF1 albino mice.

-

Treatment Groups:

-

Vehicle (oil)

-

Nandrolone (15 mg/kg/day)

-

Testosterone (15 mg/kg/day)

-

-

Administration: Daily treatment for 19 days.

-

Mitochondrial Isolation: Preparations enriched in mitochondria from the heart or liver were used.

-

Key Assays:

Protocol 3: Evaluation of Sustanon's Effects on Gene Expression in Rat Testes

-

Animal Model: Adult male rats.

-

Treatment Groups:

-

Control (intramuscular injection of Sustanon solvent)

-

Sustanon (10, 20, and 30 mg/kg body weight)

-

-

Administration: Intramuscular injection once a week for 8 weeks.

-

Gene Expression Analysis: Total RNA was extracted from testes, and complementary DNA (cDNA) was synthesized. The expression of deleted in azoospermia like (DAZL) and B-cell lymphoma 2 (BCL2) genes was measured by real-time polymerase chain reaction (PCR).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the literature.

Signaling Pathway: Testosterone-Mediated Regulation of Mitochondrial Biogenesis

This pathway illustrates how testosterone, through the androgen receptor, stimulates the PGC-1α signaling cascade, leading to increased mitochondrial biogenesis and function.

Caption: Testosterone's genomic signaling cascade leading to mitochondrial biogenesis.

Signaling Pathway: Dual Action of Testosterone on Energy Metabolism

This diagram illustrates the two main pathways through which testosterone influences energy metabolism: directly via the androgen receptor and indirectly through its aromatization to estradiol, which then acts on estrogen receptors.

Caption: Testosterone's direct and indirect (via estradiol) effects on body composition and energy expenditure.

Experimental Workflow: Preclinical Evaluation of this compound

This workflow outlines a typical experimental design for investigating the metabolic effects of this compound in a preclinical rodent model.

Caption: A generalized workflow for preclinical studies on this compound's metabolic effects.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound, through its primary component testosterone, exerts significant effects on energy metabolism. The upregulation of mitochondrial biogenesis via the AR/PGC-1α pathway and the modulation of body composition through both androgenic and estrogenic signaling are key mechanisms. However, supraphysiological doses, often associated with misuse, may lead to detrimental effects on mitochondrial function, including increased oxidative stress and impaired mitochondrial membrane potential.

Future research should focus on elucidating the specific dose-dependent effects of the complete this compound formulation on mitochondrial respiration and ATP production in various metabolically active tissues. Head-to-head comparisons of the individual esters within this compound would also provide valuable insights into their respective contributions to the overall metabolic effects. A deeper understanding of these processes is crucial for both optimizing the therapeutic use of testosterone replacement therapies and for mitigating the adverse metabolic consequences associated with AAS abuse. This technical guide serves as a foundational resource to inform and guide these future investigations.

References

- 1. probiologists.com [probiologists.com]

- 2. Item - Effect of testosterone supplementation plus low-intensity physical training on markers of mitochondrial biogenesis in the skeletal muscle. - figshare - Figshare [figshare.com]

- 3. Testosterone supplementation improves glucose homeostasis despite increasing hepatic insulin resistance in male mouse model of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Testosterone supplementation improves glucose homeostasis despite increasing hepatic insulin resistance in male mouse model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactive oxygen species: players in the cardiovascular effects of testosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testosterone Plus Low-Intensity Physical Training in Late Life Improves Functional Performance, Skeletal Muscle Mitochondrial Biogenesis, and Mitochondrial Quality Control in Male Mice | PLOS One [journals.plos.org]

- 8. Anabolic-androgenic steroids impair mitochondrial function and redox status in the heart and liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of 17β-estradiol and testosterone in the mitochondria and their implications in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced Skeletal Muscle Oxidative Capacity and Capillary-to-Fiber Ratio Following Moderately Increased Testosterone Exposure in Young Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Testosterone induces up-regulation of mitochondrial gene expression in murine C2C12 skeletal muscle cells accompanied by an increase of nuclear respiratory factor-1 and its downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Testosterone Esters in Sustanon 250 by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Sustanon 250 is an injectable anabolic-androgenic steroid (AAS) commonly used for testosterone (B1683101) replacement therapy in males with confirmed testosterone deficiency.[1] It is an oil-based solution containing a blend of four different testosterone esters, each with a distinct duration of action.[2][3] This formulation is designed to provide a more stable and prolonged release of testosterone into the bloodstream compared to single-ester preparations.[4] The active components are testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate.[3] The total amount of testosterone per milliliter is 176 mg.[2][3]

Accurate and reliable quantification of these individual esters is crucial for pharmaceutical quality control, ensuring product authenticity, and for anti-doping applications.[5][6] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of steroids and their esters.[7][8] Due to the low volatility of these compounds, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms suitable for GC analysis.[9][10]

This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of the four testosterone esters in this compound using GC-MS.

Quantitative Data: Composition of this compound

The nominal concentration of each testosterone ester in a standard 1 mL preparation of this compound is summarized in the table below.

| Component | Concentration (mg/mL) |

| Testosterone Propionate | 30 |

| Testosterone Phenylpropionate | 60 |

| Testosterone Isocaproate | 60 |

| Testosterone Decanoate | 100 |

| Total Ester Content | 250 |

| Total Testosterone Content | 176 |

| Data sourced from multiple references.[1][2][3] |

Experimental Protocols

Materials and Reagents

-

Standards: Certified reference materials for Testosterone Propionate, Testosterone Phenylpropionate, Testosterone Isocaproate, Testosterone Decanoate, and an internal standard (e.g., Epitestosterone or Testosterone-d3).

-

Solvents: HPLC-grade Methanol, Acetonitrile (B52724), n-Hexane, Ethyl Acetate, Pyridine (B92270).[6][11]

-

Extraction Reagents: Sodium Hydroxide (NaOH) solution (1 N).[12]

-

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[13][14][15]

Sample Preparation: Extraction from Oil Matrix

This protocol describes a liquid-liquid extraction (LLE) procedure to isolate the steroid esters from the arachis oil vehicle.

-

Accurately transfer 1.0 mL of the this compound oil solution into a 15 mL centrifuge tube.

-

Add 5.0 mL of n-hexane to the tube to dilute the oil. Vortex for 30 seconds.

-

Add 5.0 mL of acetonitrile to the tube for extraction.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the acetonitrile layer.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

-

Carefully transfer the lower acetonitrile layer to a clean glass tube.

-

Repeat the extraction (steps 3-6) on the remaining hexane/oil layer one more time to maximize recovery.

-

Combine the acetonitrile extracts.

-

Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen at approximately 40-50°C.[15] The dried residue contains the testosterone esters and is now ready for derivatization.

Derivatization: Trimethylsilylation

To increase volatility for GC analysis, the extracted esters are converted to their trimethylsilyl (B98337) (TMS) derivatives.[9][10]

-

To the dried extract, add 100 µL of pyridine to ensure complete dissolution.

-

Add 100 µL of MSTFA (with 1% TMCS).[15]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 60-70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[15][16]

-

After the vial has cooled to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of derivatized testosterone esters. Parameters should be optimized for the specific instrument in use.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6] |

| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min.[6][15] |

| Injector Temperature | 280°C.[6] |

| Injection Volume | 1 µL. |

| Injection Mode | Splitless.[6] |

| Oven Program | Initial 180°C, hold 1 min; ramp at 20°C/min to 250°C; ramp at 5°C/min to 300°C, hold 10 min.[15] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[15] |

| Ion Source Temperature | 230°C.[6] |

| Quadrupole Temperature | 150°C.[15] |

| Transfer Line Temp | 280°C.[6] |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-600) for confirmation.[14][15] |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

This compound Component Hydrolysis

Caption: Hydrolysis of testosterone esters to the active hormone.

Classical Testosterone Signaling Pathway

Caption: Classical (genomic) signaling pathway of testosterone.[17][18][19]

References

- 1. nps.org.au [nps.org.au]

- 2. nps.org.au [nps.org.au]

- 3. medicines.org.uk [medicines.org.uk]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. Detection of steroids by fast gas chromatography triple quadrupole tandem mass spectrometry (GC-QqQ) | World Anti Doping Agency [wada-ama.org]

- 6. toxicologia.unb.br [toxicologia.unb.br]

- 7. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Protocol for Sustanon 250 Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed experimental protocol for the administration of Sustanon 250 in rodent models. It includes methodologies for preparation and administration, a summary of dosages and observed effects from various studies, and a description of the relevant biological signaling pathway.

Introduction

This compound is an oil-based injectable anabolic-androgenic steroid (AAS) that contains a blend of four different testosterone (B1683101) esters: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate.[1][2] This combination of esters provides a sustained release of testosterone into the bloodstream over an extended period.[1] In research, this compound is used to model the effects of supraphysiological levels of testosterone, studying its impact on muscle growth, reproductive physiology, behavior, and various organ systems.[3][4][5] This protocol outlines the procedures for its preparation and administration in rodent models for experimental studies.

Materials and Equipment

-

Test Article: this compound (250 mg/mL)

-

Animals: Male Wistar or Sprague-Dawley rats (e.g., weighing approx. 250 g) or mice (e.g., 5-week-old B6 mice)[1][7]

-

Housing: Standard laboratory cages with a 12:12-h light-dark cycle and ad libitum access to food and water[1][8]

-

1 mL sterile syringes

-

23-25 gauge sterile hypodermic needles

-

Animal balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses

Experimental Protocols

Animal Models and Acclimatization

-

Obtain male Wistar or Sprague-Dawley rats, or other appropriate rodent strains, from a licensed vendor.[1]

-

House the animals in standard cages under controlled temperature (22–24 °C) and a 12:12-h light-dark cycle.[1]

-

Provide standard chow and water ad libitum.[1]

-

Allow for an acclimatization period of at least one week before the start of the experiment.[1]

-

Randomly divide animals into control and treatment groups. A typical study may include a vehicle control group and several dose-ranging treatment groups.[3][6]

Preparation of this compound Solution

This compound is typically supplied at a concentration of 250 mg/mL in an oil solution.[1] Depending on the target dose, it may need to be diluted in a sterile vehicle.

-

Example Dilution for a 10 mg/kg dose:

-

Assume an average rat weight of 250 g (0.25 kg). The required dose per rat is 10 mg/kg * 0.25 kg = 2.5 mg.

-

The volume of stock this compound (250 mg/mL) needed is 2.5 mg / 250 mg/mL = 0.01 mL.

-

To ensure accurate dosing and avoid injecting very small volumes, dilute the stock solution. For example, to achieve a final concentration of 25 mg/mL, dilute 1 mL of this compound in 9 mL of sterile olive oil.

-

The injection volume would then be 2.5 mg / 25 mg/mL = 0.1 mL.

-

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.

-

Prepare fresh dilutions as required for the study's duration.

Administration Protocol

The most common route for this compound administration in rodent studies is intramuscular (IM) injection.[1][6][8]

-

Weigh the animal to determine the precise injection volume based on its body weight and the desired dose.

-

Gently restrain the animal. For rats, this can be done manually or using a restraint tube.

-

Draw the calculated volume of the this compound solution into a sterile syringe fitted with a 23-25 gauge needle.

-

Administer the dose via deep intramuscular injection into the gluteal muscle.[1]

-

To minimize local tissue irritation, alternate the injection site between the left and right gluteal muscles for subsequent weekly injections.[1]

-

The control group should receive an equivalent volume of the vehicle (e.g., olive oil) following the same procedure and schedule.[1]

-

Injections are typically performed once a week for the duration of the study, which can range from 4 to 16 weeks.[5][9][10]

Monitoring and Data Collection

-

Body Weight: Monitor and record the body weight of each animal at regular intervals (e.g., weekly) throughout the study.[4]

-

Behavioral Observations: Observe animals for any changes in behavior, such as increased aggression.[4]

-

Serum Analysis: At the end of the study, collect blood samples to measure serum levels of testosterone, liver enzymes (ALT, AST), and other relevant biomarkers.[1][9]

-

Histopathology: After euthanasia, collect tissues of interest (e.g., liver, testes, muscle) for weighing and histological examination to assess for any pathological changes.[5][6][8]

Data Presentation: Summary of Published Protocols

The following tables summarize dosages and key findings from various studies administering this compound to rodent models.

Table 1: Summary of Experimental Protocols for this compound Administration in Rats

| Dose (mg/kg/week) | Route | Duration | Vehicle | Rat Strain | Key Findings / Observations | Reference(s) |

|---|---|---|---|---|---|---|

| 1, 3.2, 10, 32, 100 | IM | 6 weeks | Not Specified | Not Specified | No significant alteration in body weight in male rats. Doses of 3.2, 10, and 32 mg/kg led to a significant increase in body weight in female rats. | [4][11] |

| 3, 5, 10 | IM | 4 weeks | Not Specified | Not Specified | Dose-dependent increase in serum testosterone. Degeneration of germinal epithelium in the testes and a decrease in epididymal sperm count. | [9] |

| 10 | IM | 8 weeks | Olive Oil | Wistar | Increased activities of antioxidant enzymes in the liver. | [1] |

| 50, 100, 150 | IM | 12 weeks | Olive Oil | Albino | Significant reduction in body weight in both sexes. Increased muscle protein synthesis in males. Complete infertility observed at 150 mg/kg. | [3] |

| 50, 100, 150 | IM | 16 weeks | Not Specified | Albino | Significant decrease in body weight at 100 and 150 mg/kg. Severe degeneration of seminiferous tubules. | [5][10] |

| 50, 100, 150 | IM | 4 & 8 weeks | Sesame Oil | Albino | Histopathological effects on the liver (congestion, inflammation, necrosis) and testes (depletion of Leydig cells, necrosis). |[6] |

Table 2: Summary of Experimental Protocols for this compound Administration in Mice

| Dose | Route | Duration | Vehicle | Mouse Strain | Key Findings / Observations | Reference(s) |

|---|

| Not Specified | Injection | 4 weeks | PBS (Control) | B6 (female) | Significant increase in serum testosterone, kidney/body weight ratio, and albumin excretion rate. |[7] |

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound administration and analysis in a rodent study.

Androgen Receptor Signaling Pathway

Testosterone, the active hormone released from this compound, exerts its effects primarily through the androgen receptor (AR), a ligand-activated transcription factor.[12][13] In its inactive state, the AR is located in the cytoplasm, complexed with heat shock proteins (HSPs).[12][14]

The signaling cascade proceeds as follows:

-

Ligand Binding: Testosterone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR. In some tissues, testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT).[12][13]

-

Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[12][14]

-

Dimerization & Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal.[12][14] These dimers then translocate into the nucleus.

-

DNA Binding & Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the regulatory regions of target genes.[14] This binding, along with the recruitment of co-regulatory proteins, modulates the transcription of genes involved in processes like protein synthesis and cell growth.[12][14]

Caption: Canonical signaling pathway of testosterone via the Androgen Receptor.

References

- 1. The interaction effects of resistance training and sustanon abuse on liver antioxidant activities and serum enzymes in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicines.org.uk [medicines.org.uk]

- 3. usa-journals.com [usa-journals.com]

- 4. Androgen effect on body weight and behaviour of male and female rats: novel insight on the clinical value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajbasweb.com [ajbasweb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceandnature.org [scienceandnature.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Cell Culture Studies Using Sustanon 250

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture studies to investigate the cellular and molecular effects of Sustanon 250, a blend of four testosterone (B1683101) esters. Due to a scarcity of published in vitro research specifically utilizing the this compound mixture, the following protocols and data are synthesized from studies on its individual testosterone ester components: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate.

Introduction

This compound is an oil-based injectable blend of four testosterone esters designed to provide a sustained release of testosterone.[1][2] The esters are hydrolyzed to the natural hormone testosterone upon entering circulation.[3][4] In vitro studies are crucial for elucidating the direct cellular mechanisms of action of androgens, independent of systemic physiological effects. These studies often focus on androgen receptor (AR) signaling, cell proliferation, differentiation, and gene expression in various cell types, including muscle, bone, and prostate cells.[5][6]

Key Cellular Effects and Applications

In vitro studies have demonstrated that testosterone and its esters can directly influence cellular processes:

-

Muscle Cell Growth (Myogenesis): Androgens are known to promote muscle hypertrophy. In vitro models using myoblasts or satellite cells can be used to study the effects of this compound on muscle cell proliferation, differentiation into myotubes, and protein synthesis.[6][7]

-

Bone Cell Function (Osteogenesis): Testosterone plays a role in maintaining bone density. In vitro studies with osteoblast-like cells can elucidate the effects of this compound on bone formation and mineralization.

-

Prostate Cell Biology: The prostate is a key target tissue for androgens. In vitro models of prostate cancer are instrumental in studying the effects of androgens on cell proliferation and the progression of androgen-dependent cancers.[8]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from in vitro studies on individual testosterone esters. These provide an expected range of effective concentrations and observed effects that can guide dose-response studies with this compound.

Table 1: Effect of Testosterone Propionate on Cell Viability and Proliferation

| Cell Line | Concentration | Incubation Time | Assay | Result | Reference |

| Bone Marrow Mesenchymal Stem Cells (BM-MSCs) | 10⁻⁸ M | 24 hours | Annexin V/PI & CFSE | Promoted proliferation and maintained viability | [9] |

| Bone Marrow Mesenchymal Stem Cells (BM-MSCs) | 10⁻⁶ - 10⁻¹⁰ M | 24 hours | Annexin V/PI & CFSE | Dose-dependent effect on proliferation | [9] |

| L6 Myoblasts | 10⁻⁸ M | 48 hours | [³H]thymidine incorporation | 25% stimulation of labeling index | [5] |

Table 2: Gene Expression Changes Induced by Dihydrotestosterone (DHT) in LNCaP Cells

| Gene Category | Regulation | Number of Genes | Reference |

| All Genes | Induced | 147 | [8] |

| All Genes | Repressed | 204 | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[10]

Materials:

-

Target cells (e.g., L6 myoblasts, MG-63 osteoblasts, LNCaP prostate cancer cells)

-

Complete culture medium

-

This compound (or individual testosterone esters)

-

Vehicle control (e.g., ethanol (B145695) or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁶ M. Remove the old medium from the wells and add 100 µL of the treatment or vehicle control medium.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This assay measures the ability of this compound's active metabolite, testosterone, to compete with a radiolabeled androgen for binding to the androgen receptor.[11][12]

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Unlabeled testosterone (for standard curve)

-

This compound

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled testosterone and this compound.

-

Assay Setup: In microcentrifuge tubes, combine the AR preparation, a fixed concentration of [³H]-R1881, and varying concentrations of either unlabeled testosterone or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled testosterone).

-

Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

-

Scintillation Counting: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

Protocol 3: Western Blot Analysis for AR Signaling Proteins

This protocol is used to detect and quantify changes in the expression levels of proteins involved in the androgen receptor signaling pathway.[13][14]

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-phospho-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow Diagram

References

- 1. Stanozolol - Wikipedia [en.wikipedia.org]

- 2. The interaction effects of resistance training and sustanon abuse on liver antioxidant activities and serum enzymes in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicines.org.uk [medicines.org.uk]

- 4. medicalmojo.co.uk [medicalmojo.co.uk]

- 5. A direct effect of testosterone on muscle cells in tissue culture. | Semantic Scholar [semanticscholar.org]

- 6. usa-journals.com [usa-journals.com]

- 7. brentanofabrics.com [brentanofabrics.com]

- 8. researchgate.net [researchgate.net]

- 9. Testosterone Propionate Promotes Proliferation and Viability of Bone Marrow Mesenchymal Stem Cells while Preserving Their Characteristics and Inducing Their Anti-Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for the Detection of Sustanon 250 Metabolites in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sustanon 250 is an injectable anabolic-androgenic steroid (AAS) commonly used for testosterone (B1683101) replacement therapy and illicitly for performance enhancement in sports. It is a blend of four different testosterone esters: testosterone propionate, testosterone phenylpropionate, testosterone isocaproate, and testosterone decanoate (B1226879). This combination of esters provides for a varied release rate of testosterone into the bloodstream. Upon administration, these esters are hydrolyzed to testosterone, which is then metabolized by the body. The primary metabolites, including androsterone (B159326) and etiocholanolone (B196237), are excreted in the urine, mainly as glucuronide and sulfate (B86663) conjugates.[1][2][3]

The detection of this compound abuse relies on the identification of these testosterone metabolites in urine. The benchmark for detection is the testosterone to epitestosterone (B28515) (T/E) ratio, with a typical ratio in the general population being around 1:1. A significantly elevated T/E ratio can be indicative of exogenous testosterone administration.[4][5] However, due to inter-individual variations, more sophisticated analytical techniques are required for unambiguous confirmation. The primary methods employed for the detection and quantification of these metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]

These application notes provide detailed protocols for the detection of this compound metabolites in urine using both GC-MS and LC-MS/MS, intended to guide researchers and professionals in the fields of anti-doping science, clinical chemistry, and pharmaceutical development.

Metabolic Pathway of this compound

The four testosterone esters in this compound are hydrolyzed at different rates to release free testosterone. Testosterone is then metabolized through various enzymatic pathways, primarily in the liver, into a range of metabolites. The major metabolic pathway involves the reduction of the A-ring and the oxidation of the 17-hydroxyl group. The key metabolites excreted in urine are androsterone and etiocholanolone, which are found as glucuronide and sulfate conjugates.[1][2][3][7]

Analytical Techniques and Protocols

The detection of testosterone metabolites in urine typically involves a multi-step process including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The general workflow for the analysis of this compound metabolites is outlined below. It begins with urine sample collection, followed by enzymatic hydrolysis to cleave the conjugated metabolites. The deconjugated metabolites are then extracted and purified, most commonly using solid-phase extraction (SPE). For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the analytes. Finally, the prepared sample is injected into the GC-MS or LC-MS/MS system for analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of anabolic steroid metabolites.[4] It offers excellent chromatographic separation and sensitive detection.

Sample Preparation

-

Enzymatic Hydrolysis : To 2 mL of urine, add an internal standard (e.g., methyltestosterone). Add 1 mL of phosphate (B84403) buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave the glucuronide conjugates.[8]

-

Solid-Phase Extraction (SPE) :

-

Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a water-acetonitrile mixture (95:5, v/v).[9]

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 3 mL of methanol.

-

-

Derivatization : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Add 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and dithioerythritol.[9] Heat the sample at 60°C for 20 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[4]

GC-MS Instrumental Parameters

-

Gas Chromatograph :

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

-

Monitored Ions (for TMS derivatives) : Specific m/z values for testosterone, androsterone, and etiocholanolone should be selected based on their fragmentation patterns.

-

| Compound | Monitored Ions (m/z) |

| Testosterone-TMS | 432, 417, 208 |

| Androsterone-TMS | 434, 419, 254 |

| Etiocholanolone-TMS | 434, 419, 254 |

| Methyltestosterone-TMS (IS) | 446, 431, 222 |

Note: The specific ions and their relative abundances may vary depending on the instrument and derivatization efficiency.

Quantitative Data Summary (GC-MS)

| Parameter | Testosterone | Androsterone | Etiocholanolone | Reference |

| Limit of Detection (LOD) | 1-2 ng/mL | 1-2.5 ng/mL | 1-2.5 ng/mL | [9][10] |

| Limit of Quantitation (LOQ) | 2.5-5 ng/mL | 2.5-5 ng/mL | 2.5-5 ng/mL | [9] |

| Recovery | >80% | >85% | >85% | [11] |

| Precision (RSD) | <15% | <15% | <15% | [1] |

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and has become a powerful tool for the analysis of steroid metabolites, often without the need for derivatization.[6][12]

Sample Preparation

-

Enzymatic Hydrolysis : Follow the same procedure as in the GC-MS protocol (Section 1.1.1).

-

Solid-Phase Extraction (SPE) :

-

Condition a mixed-mode or C18 SPE cartridge.

-

Load the hydrolyzed urine sample.

-

Wash with appropriate solvents to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.[13]

-

LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph :

-

Column : C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate : 0.3-0.5 mL/min.

-

Column Temperature : 40°C.

-

-

Mass Spectrometer :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Key Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Testosterone | 289.2 | 97.1 | 25 | |

| 109.1 | 20 | |||

| Androsterone | 291.2 | 255.2 | 15 | [5] |

| 273.2 | 12 | |||

| Etiocholanolone | 291.2 | 255.2 | 15 | [5] |

| 273.2 | 12 | |||

| Testosterone Glucuronide | 465.3 | 289.2 | 22 | |

| Androsterone Glucuronide | 467.3 | 291.2 | 20 |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary (LC-MS/MS)

| Parameter | Testosterone | Androsterone | Etiocholanolone | Reference |

| Limit of Detection (LOD) | 0.1-2 ng/mL | 0.1-1 ng/mL | 0.1-1 ng/mL | |

| Limit of Quantitation (LOQ) | 0.5-4 ng/mL | 0.5-1.5 ng/mL | 0.5-1.5 ng/mL | |

| Recovery | 77-95% | 77-95% | 77-95% | [13] |

| Precision (RSD) | <10% | <10% | <10% |

Conclusion

The analytical methods detailed in these application notes provide robust and reliable protocols for the detection and quantification of this compound metabolites in urine. Both GC-MS and LC-MS/MS are powerful techniques capable of achieving the sensitivity and specificity required for anti-doping and clinical applications. The choice between the two techniques may depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to accurately and consistently analyze for the presence of testosterone and its metabolites, aiding in the enforcement of anti-doping regulations and advancing clinical research.

References

- 1. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GC/C/IRMS analysis of testosterone and nandrolone metabolites after the administration of testosterone enanthate and nandrolone decanoate in healthy volunteers | World Anti Doping Agency [wada-ama.org]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. toxicologia.unb.br [toxicologia.unb.br]

- 9. researchgate.net [researchgate.net]

- 10. forensicrti.org [forensicrti.org]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]